Ethyl phenanthrene-3-carboxylate
Overview
Description
Ethyl phenanthrene-3-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound features an ethyl ester functional group attached to the carboxyl group at the third position of the phenanthrene ring system. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenanthrene-3-carboxylate typically involves the esterification of phenanthrene-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Phenanthrene-3-carboxylic acid+EthanolH2SO4Ethyl phenanthrene-3-carboxylate+Water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phenanthrene-3-carboxylic acid and ethanol into a reactor, where the esterification reaction occurs. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenanthrene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-3-carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Phenanthrene-3-carboxylic acid.
Reduction: Phenanthrene-3-methanol.
Substitution: Various substituted phenanthrene derivatives, depending on the reagents used.
Scientific Research Applications
Ethyl phenanthrene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl phenanthrene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release phenanthrene-3-carboxylic acid, which may further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-3-carboxylic acid: The parent acid of ethyl phenanthrene-3-carboxylate.
Phenanthrene-3-methanol: The reduced form of the ester.
Phenanthrene-3-carboxamide: An amide derivative of phenanthrene-3-carboxylic acid.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid, alcohol, and amide counterparts. The ester group makes it more lipophilic, influencing its solubility and interactions in various environments.
Properties
IUPAC Name |
ethyl phenanthrene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGPWBCYWFCCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277338 | |
Record name | ethyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93321-42-7 | |
Record name | 93321-42-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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